Gomisin S
Overview
Description
Gomisin S is a lignan compound isolated from the fruits of Schisandra chinensis, a plant widely used in traditional medicine in East Asia. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has been studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Gomisin S involves the extraction and isolation from Schisandra chinensis fruits. The process typically includes the following steps:
Extraction: The dried fruits of Schisandra chinensis are ground into a fine powder and subjected to solvent extraction using methanol or ethanol.
Concentration: The extract is concentrated under reduced pressure to remove the solvent.
Purification: The concentrated extract is subjected to chromatographic techniques such as high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Gomisin S undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives.
Scientific Research Applications
Chemistry: Gomisin S is used as a probe to study the activity of cytochrome P450 enzymes.
Biology: It has been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for treating inflammatory diseases.
Medicine: this compound has demonstrated anticancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.
Industry: The compound is used in the development of dietary supplements and herbal medicines due to its health-promoting properties.
Mechanism of Action
Gomisin S exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates inflammatory signaling pathways.
Anticancer Activity: this compound induces apoptosis in cancer cells by regulating the expression of apoptotic proteins and inhibiting cell proliferation.
Comparison with Similar Compounds
Gomisin S is part of a group of lignans found in Schisandra chinensis, including Gomisin A, Gomisin N, and Schisandrin. Compared to these compounds, this compound has unique structural features and biological activities:
Gomisin A: Known for its hepatoprotective and anticancer properties.
Gomisin N: Exhibits anti-inflammatory and anti-obesity effects.
Schisandrin: Possesses antioxidant and neuroprotective activities.
This compound stands out due to its potent anti-inflammatory and anticancer activities, making it a valuable compound for further research and development.
Biological Activity
Gomisin S, a lignan compound derived from Schisandra chinensis , has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and hepatoprotection. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of this compound
This compound is one of several bioactive compounds found in Schisandra chinensis, a plant known for its medicinal properties in traditional Chinese medicine. Like other gomisins, this compound exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.
Anticancer Activity
Mechanism of Action:
this compound has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies suggest that it may exert its effects through the modulation of various signaling pathways involved in cell survival and death.
Research Findings:
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Cell Viability Studies:
- This compound has shown significant cytotoxic effects on various cancer cell lines. For instance, studies indicate that treatment with this compound leads to reduced viability in breast cancer cells (MCF7 and MDA-MB-231), demonstrating a dose-dependent response .
- In colorectal cancer models, this compound may inhibit cell growth by disrupting the PI3K/AKT signaling pathway, which is crucial for cell survival .
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Induction of Apoptosis:
- The compound has been linked to the induction of apoptosis in cancer cells. Mechanistic studies reveal that this compound treatment increases levels of cleaved caspase-3 and PARP, markers indicative of apoptotic cell death .
- Flow cytometry analyses have shown an accumulation of cells in the sub-G1 phase post-treatment with this compound, further supporting its role in promoting apoptosis .
Hepatoprotective Effects
Protective Mechanisms:
this compound has been noted for its protective effects against liver damage induced by various toxins. It appears to mitigate hepatotoxicity by reducing oxidative stress and inflammation.
Research Findings:
- In animal models subjected to hepatotoxic agents (e.g., CCl4), this compound administration resulted in lower serum levels of liver enzymes (ALT and AST), indicating reduced liver injury .
- Histopathological evaluations showed that this compound treatment preserved liver architecture compared to untreated controls, highlighting its potential as a hepatoprotective agent .
Data Summary
Biological Activity | Effect Observed | Mechanism |
---|---|---|
Anticancer | Cytotoxicity in MCF7 and MDA-MB-231 cells | Induction of apoptosis via caspase activation |
Hepatoprotection | Reduced liver enzyme levels | Decreased oxidative stress and inflammation |
Case Studies
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Case Study on Breast Cancer:
A study examined the effects of this compound on MCF7 breast cancer cells. Results indicated a significant decrease in cell viability at concentrations above 10 µg/ml after 72 hours of treatment. Morphological assessments confirmed apoptotic changes in treated cells . -
Hepatoprotective Study:
In a controlled experiment with rats exposed to CCl4, those treated with this compound exhibited significantly lower levels of liver enzymes compared to untreated controls. This suggests that this compound may have therapeutic potential for preventing drug-induced liver toxicity .
Properties
IUPAC Name |
(9S,10S,11S)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-11-8-13-9-15(24)20(27-4)22(29-6)17(13)18-14(19(25)12(11)2)10-16(26-3)21(28-5)23(18)30-7/h9-12,19,24-25H,8H2,1-7H3/t11-,12-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNANNZAGLCKFOL-ZKTNFTSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)O)OC)OC)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@H]([C@H]1C)O)OC)OC)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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